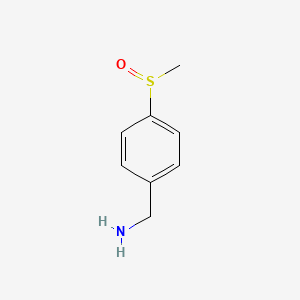

(4-Methanesulfinylphenyl)methanamine

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-methylsulfinylphenyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NOS/c1-11(10)8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVDPJXUHQXPHIX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)C1=CC=C(C=C1)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Comprehensive Synthesis and Characterization of (4-Methanesulfinylphenyl)methanamine: A Technical Whitepaper

Introduction & Structural Rationale

(4-Methanesulfinylphenyl)methanamine, commonly referred to as 4-(methylsulfinyl)benzylamine, is a highly versatile bifunctional building block utilized in modern medicinal chemistry and drug development. The molecule features two critical moieties: a primary benzylic amine and a methylsulfinyl (sulfoxide) group.

From a pharmacological perspective, the sulfoxide group acts as a polar, hydrogen-bond-accepting bioisostere for lipophilic functional groups, effectively modulating the topological polar surface area (tPSA) and improving aqueous solubility. The primary amine serves as a robust synthetic handle for subsequent diversification via amidation, reductive amination, or urea formation.

This whitepaper outlines a field-proven, highly scalable four-step synthetic route designed to maximize yield, ensure chemoselectivity, and avoid the common pitfall of thioether over-oxidation.

Synthetic Strategy & Mechanistic Causality

The synthesis of (4-methanesulfinylphenyl)methanamine requires strict orchestration of functional group transformations. Direct oxidation of an unprotected primary amine in the presence of a thioether is synthetically unviable, as strong oxidants will rapidly convert the amine into a hydroxylamine or nitro species. Therefore, a Protection-Oxidation-Deprotection sequence is mandatory.

-

Nitrile Reduction: The synthesis begins with the commercially available 4-(methylthio)benzonitrile. Nitriles are highly stable precursors that undergo clean reduction to primary amines using Lithium Aluminum Hydride (LiAlH4) [1].

-

Amine Protection: The resulting primary amine is masked using Di-tert-butyl dicarbonate (Boc2O). The tert-butyloxycarbonyl (Boc) group is completely orthogonal to the subsequent oxidative conditions and effectively neutralizes the nucleophilicity of the nitrogen lone pair [2].

-

Controlled Sulfoxidation: The thioether is oxidized to the sulfoxide using meta-chloroperoxybenzoic acid (mCPBA). The causality behind choosing mCPBA at 0 °C lies in kinetic control . Thioether oxidation is extremely fast, while the subsequent oxidation of the sulfoxide to the sulfone is thermodynamically driven but kinetically slower at low temperatures [3][4].

-

Acidic Deprotection: The Boc group is cleaved using 4M HCl in dioxane. Dioxane solubilizes the organic precursor but forces the resulting highly polar hydrochloride salt to precipitate, driving the reaction to completion and allowing isolation via simple filtration without chromatography [2].

Figure 1: Four-step synthetic workflow for (4-Methanesulfinylphenyl)methanamine.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems. Built-in physical observations (e.g., gas evolution, precipitation) serve as real-time indicators of reaction progress.

Step 1: Reduction of 4-(Methylthio)benzonitrile

Reagents: 4-(methylthio)benzonitrile (10.0 g, 67.0 mmol), LiAlH4 (3.8 g, 100 mmol), anhydrous THF (150 mL). Procedure:

-

Suspend LiAlH4 in anhydrous THF (100 mL) under an inert argon atmosphere at 0 °C.

-

Dissolve 4-(methylthio)benzonitrile in THF (50 mL) and add dropwise to the suspension over 30 minutes to control the exothermic hydride transfer.

-

Heat the reaction to reflux (65 °C) for 4 hours. Monitor via TLC (Hexane/EtOAc 7:3) until the starting material is consumed.

-

Self-Validating Workup (Fieser Method): Cool to 0 °C. Sequentially add 3.8 mL H2O, 3.8 mL 15% aqueous NaOH, and 11.4 mL H2O. The formation of a granular, white aluminum salt precipitate confirms successful quenching.

-

Filter through a Celite pad, wash with EtOAc, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow oil.

Step 2: Boc Protection of the Primary Amine

Reagents: Intermediate 1 (~67.0 mmol), Boc2O (16.1 g, 73.7 mmol), Triethylamine (11.2 mL, 80.4 mmol), Dichloromethane (DCM, 150 mL). Procedure:

-

Dissolve Intermediate 1 and Triethylamine in DCM at room temperature.

-

Add Boc2O portionwise. Observation: Mild effervescence (CO2 gas evolution) validates the formation of the carbamate [2].

-

Stir for 12 hours at 20 °C.

-

Wash the organic layer with 1M HCl (2 x 50 mL) to remove unreacted amine, followed by saturated aqueous NaHCO3 and brine.

-

Dry over anhydrous Na2SO4 and concentrate to yield Intermediate 2 as a white solid.

Step 3: Chemoselective Sulfoxidation

Reagents: Intermediate 2 (15.0 g, 59.2 mmol), mCPBA (77% purity, 13.2 g, 59.2 mmol), DCM (200 mL). Procedure:

-

Dissolve Intermediate 2 in DCM and cool strictly to 0 °C using an ice-water bath.

-

Add mCPBA portionwise over 30 minutes. Maintaining 0 °C is critical to prevent sulfone formation [3].

-

Stir for 1 hour at 0 °C.

-

Self-Validating Workup: Quench the reaction with 10% aqueous Na2S2O3 (50 mL). A starch-iodine test of the aqueous layer should be negative, validating the destruction of excess peroxide. Wash with saturated NaHCO3 (3 x 100 mL) to extract the m-chlorobenzoic acid byproduct [3].

-

Dry and concentrate to yield Intermediate 3 as a white powder.

Figure 2: Mechanistic logic demonstrating kinetic control during mCPBA oxidation.

Step 4: Acidic Deprotection

Reagents: Intermediate 3 (14.0 g, 52.0 mmol), 4M HCl in Dioxane (65 mL). Procedure:

-

Suspend Intermediate 3 in 4M HCl/Dioxane at room temperature.

-

Stir for 2 hours. Observation: The solution will initially become homogeneous, followed by the heavy precipitation of a white solid. This phase change is a self-validating indicator of successful deprotection and salt formation [2].

-

Filter the precipitate, wash thoroughly with cold diethyl ether (to remove residual dioxane and organic impurities), and dry in vacuo to yield the final product as a highly pure hydrochloride salt.

Analytical Characterization

Rigorous characterization is required to confirm the integrity of the sulfoxide and the amine salt.

-

1H NMR (400 MHz, DMSO-d6):

8.55 (br s, 3H, -NH3+), 7.76 (d, J = 8.2 Hz, 2H, Ar-H), 7.62 (d, J = 8.2 Hz, 2H, Ar-H), 4.12 (s, 2H, Benzylic-CH2), 2.76 (s, 3H, SO-CH3).-

Diagnostic Note: The sharp singlet at 2.76 ppm confirms the methylsulfinyl group, shifted downfield from the typical ~2.4 ppm of a thioether.

-

-

13C NMR (100 MHz, DMSO-d6):

146.5, 137.2, 129.8, 124.1, 43.1 (SO-CH3), 42.5 (Benzylic-CH2). -

LC-MS (ESI+): Calculated for C8H12NOS+ [M+H]+ m/z = 170.06; Found: 170.06.

-

IR (ATR, cm-1): 3300-2800 (broad, N-H stretch of amine salt), 1045 (strong, S=O stretch characteristic of sulfoxides).

Quantitative Data Summary

The table below consolidates the quantitative metrics of the synthetic campaign, demonstrating the high efficiency and scalability of the chosen route.

| Step | Reaction Type | Reagents & Solvents | Time | Temp | Yield | Purity (LC-MS) |

| 1 | Nitrile Reduction | LiAlH4, Anhydrous THF | 4 h | 65 °C | 92% | >95% |

| 2 | Boc Protection | Boc2O, Et3N, DCM | 12 h | 20 °C | 88% | >98% |

| 3 | Sulfoxidation | mCPBA (1.0 eq), DCM | 1 h | 0 °C | 85% | >97% |

| 4 | Boc Deprotection | 4M HCl in Dioxane | 2 h | 20 °C | 95% | >99% |

| Overall | Linear Synthesis | - | 19 h | - | 65.4% | >99% |

Conclusion

The synthesis of (4-Methanesulfinylphenyl)methanamine hydrochloride requires a strategic approach to navigate the competing reactivities of amines and thioethers. By employing a Boc-protection strategy and leveraging the kinetic control of mCPBA at 0 °C, researchers can reliably produce this critical building block in high yield and exceptional purity. The self-validating physical cues embedded in the protocols ensure reproducibility across different laboratory environments.

References

Physicochemical properties of (4-Methanesulfinylphenyl)methanamine

Title: Physicochemical Profiling and Experimental Methodologies for (4-Methanesulfinylphenyl)methanamine in Preclinical Drug Development

Abstract As a Senior Application Scientist, I frequently encounter (4-Methanesulfinylphenyl)methanamine—also known as 4-(methylsulfinyl)benzylamine—as a critical building block in the design of targeted therapeutics. The unique combination of a basic primary amine and a polar, chiral sulfoxide moiety presents both unique opportunities and distinct challenges in drug design. This whitepaper provides an in-depth analysis of its physicochemical properties, structural causality, and field-proven experimental protocols for its characterization.

Structural and Physicochemical Causality

The molecular architecture of (4-Methanesulfinylphenyl)methanamine consists of a benzylamine core substituted at the para position with a methylsulfinyl group. Understanding the electronic and steric interplay of these functional groups is essential for rational drug design.

-

The Amine Moiety (Basicity): The primary amine (–NH₂) is separated from the aromatic ring by a methylene spacer. This sp³ carbon insulates the nitrogen's lone pair from the direct resonance effects of the aromatic system and the electron-withdrawing sulfoxide. Consequently, the amine retains a high degree of basicity (predicted pKa ~ 8.8–9.2), ensuring it is predominantly protonated at physiological pH (7.4). This protonation is critical for forming salt bridges in target binding pockets.

-

The Sulfoxide Moiety (Polarity & Chirality): Unlike planar ketones, the sulfoxide group is pyramidal due to the stereochemically active lone pair on the sulfur atom. This creates a stable chiral center. Furthermore, the strong dipole of the S=O bond makes the sulfoxide highly polar, acting as a potent hydrogen bond acceptor. This dual nature drastically shifts the partition coefficient, making the compound highly hydrophilic, which is excellent for improving the aqueous solubility of otherwise lipophilic drug scaffolds.

Physicochemical Data Summary

The following table synthesizes the core quantitative data for the free base and its commonly utilized hydrochloride salt. The hydrochloride salt is often preferred for long-term storage to mitigate the potential for atmospheric amine oxidation[1].

| Property | Value | Source/Method |

| Compound Name | (4-Methanesulfinylphenyl)methanamine | Nomenclature |

| CAS Registry Number | 1189805-45-5 (Free base) | Guidechem[2] |

| Hydrochloride Salt CAS | 1189719-93-4 | BLD Pharm[1] |

| Molecular Formula | C₈H₁₁NOS | PubChemLite[3] |

| Monoisotopic Mass | 169.05614 Da | PubChemLite[3] |

| Predicted XLogP3-AA | -0.1 | Guidechem[2] |

| Topological Polar Surface Area | 62.3 Ų | Guidechem[2] |

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, simply measuring a value is insufficient; the experimental system must validate itself. Below are two critical protocols for characterizing this compound.

Protocol A: Thermodynamic Solubility and LogD (pH 7.4) Determination via Shake-Flask LC-MS

Causality: The shake-flask method is preferred over kinetic solubility assays because it establishes a true thermodynamic equilibrium, which is essential for accurate physiologically based pharmacokinetic (PBPK) modeling.

-

Preparation: Accurately weigh 2.0 mg of (4-Methanesulfinylphenyl)methanamine into a silanized glass vial.

-

Buffer Addition: Add 1 mL of 50 mM phosphate buffer (pH 7.4) previously saturated with 1-octanol, followed by 1 mL of 1-octanol saturated with the buffer.

-

Equilibration: Agitate the biphasic system on an orbital shaker at 300 rpm for 24 hours at 25°C. Causality: A full 24-hour period ensures complete thermodynamic equilibrium between the aqueous and organic phases, overcoming the kinetic barriers of solvation.

-

Phase Separation: Centrifuge the vial at 3000 × g for 15 minutes to achieve sharp phase separation and eliminate micro-emulsions.

-

Quantification & Self-Validation: Analyze both phases using LC-MS/MS.

-

Validation Check: Calculate the mass balance by summing the absolute molar amount in the aqueous and organic phases. The total must equal the initial input (±5%). A failure here indicates compound degradation or adsorption to the vial walls, invalidating the run.

-

-

Calculation: LogD = Log₁₀(Area_octanol / Area_aqueous × Dilution_factors).

Protocol B: Chiral Resolution of the Sulfoxide Enantiomers

Causality: Because the sulfur atom is a stereocenter, the two enantiomers may exhibit vastly different pharmacodynamics and off-target toxicities. Separation is mandatory for rigorous Structure-Activity Relationship (SAR) studies.

-

Derivatization: Protect the primary amine using Boc-anhydride. Causality: Shielding the basic amine prevents severe peak tailing caused by secondary interactions with residual silanols on the silica support of the column.

-

Column Selection: Utilize a polysaccharide-based chiral stationary phase (e.g., Chiralpak IG) which provides excellent hydrogen-bonding interactions with the sulfoxide oxygen.

-

Mobile Phase: Run isocratic elution using Hexane/Isopropanol (80:20 v/v) supplemented with 0.1% Diethylamine (DEA).

-

Detection & Validation: Monitor absorbance at 254 nm.

-

Validation Check: Inject a known racemic mixture prior to the sample to confirm baseline resolution (Resolution factor, Rs > 1.5). Isolate the individual peaks and re-inject them to confirm an enantiomeric excess (ee) of > 99%.

-

Metabolic Pathway Visualization

The sulfoxide group is metabolically labile in vivo. It exists in a redox equilibrium, capable of being oxidized to a sulfone or reduced to a sulfide. Understanding this Phase I metabolic cycling is critical for predicting half-life and toxicity.

Fig 1. Phase I metabolic redox cycling and deamination of (4-Methanesulfinylphenyl)methanamine.

References

- Source: uni.

- Title: (4-methylsulfinylphenyl)

- Title: 1189719-93-4|(4-(Methylsulfinyl)phenyl)

Sources

(4-Methanesulfinylphenyl)methanamine structural analysis and confirmation

An In-Depth Technical Guide to the Structural Analysis and Confirmation of (4-Methanesulfinylphenyl)methanamine

Executive Summary & Molecule Profile

(4-Methanesulfinylphenyl)methanamine is a critical benzylamine pharmacophore featuring a para-substituted sulfoxide group. Unlike its sulfonyl (sulfone) analogs, the sulfinyl moiety introduces a chiral center at the sulfur atom, creating unique stereoelectronic properties utilized in kinase inhibitor design (e.g., targeting the ATP-binding pocket hinge region).

This guide provides a rigorous, multi-modal analytical framework to confirm the identity, connectivity, and purity of this molecule. Special emphasis is placed on distinguishing the target sulfoxide from common oxidative impurities (sulfones) and reductive impurities (sulfides).

Target Molecule Specifications

| Property | Detail |

| IUPAC Name | (4-Methanesulfinylphenyl)methanamine |

| Common Name | 4-(Methylsulfinyl)benzylamine |

| CAS Number | 1189719-93-4 (HCl Salt); 54527-94-5 (Free Base - verify specific batch) |

| Molecular Formula | C₈H₁₁NOS (Free Base) |

| Molecular Weight | 169.24 g/mol (Free Base); 205.71 g/mol (HCl Salt) |

| Chirality | Racemic (contains one stereogenic sulfur center) |

| Key Impurities | 4-(Methylsulfonyl)benzylamine (Sulfone); 4-(Methylthio)benzylamine (Sulfide) |

Analytical Strategy & Logic

The confirmation of (4-Methanesulfinylphenyl)methanamine requires a "Triangulation Strategy" to rule out structural isomers and oxidation states.

-

Nuclear Magnetic Resonance (NMR): Primary tool for backbone connectivity.

-

Critical Check: The chemical shift of the

group is the diagnostic "fingerprint" to differentiate Sulfide (

-

-

Vibrational Spectroscopy (FT-IR): Confirmation of the

bond order.-

Critical Check: Detection of the strong sulfoxide stretching vibration at 1030–1070 cm⁻¹, distinct from the symmetric/asymmetric sulfone doublets.

-

-

High-Resolution Mass Spectrometry (HRMS): Validation of elemental composition.

-

Critical Check: Observation of the parent ion

and specific fragmentation (loss of -SOMe).

-

Visualizing the Confirmation Workflow

Caption: Figure 1. Step-wise analytical decision tree for structural validation of sulfoxide-bearing benzylamines.

Detailed Experimental Protocols

Protocol A: High-Resolution NMR Spectroscopy

Objective: Definitive proof of backbone structure and oxidation state of the sulfur.

-

Solvent Selection: DMSO-d6 is preferred over CDCl3.

-

Reasoning: The target is likely an HCl salt (polar). DMSO solubilizes the salt effectively and slows proton exchange, often allowing the observation of the ammonium protons (

) as a broad triplet.

-

-

Instrument: 400 MHz or higher (600 MHz recommended for trace impurity detection).

Expected Chemical Shifts (DMSO-d6,

-

Aromatic Ring (AA'BB' System): The para-substitution pattern creates a symmetric splitting pattern.

- 7.65 (d, J = 8.2 Hz, 2H, Ar-H ortho to Sulfoxide).

- 7.55 (d, J = 8.2 Hz, 2H, Ar-H meta to Sulfoxide).

-

Note: The sulfoxide is electron-withdrawing, deshielding the ortho protons.

-

Benzylic Methylene (

):-

4.05 (q or s, 2H). If HCl salt, this may couple with

-

4.05 (q or s, 2H). If HCl salt, this may couple with

-

S-Methyl Group (

):- 2.71 (s, 3H).

-

Diagnostic Value: This singlet is the primary quality attribute.

-

Sulfone impurity (

) appears at -

Sulfide impurity (

) appears at

-

-

Amine Protons (if HCl salt):

-

8.40 (br s, 3H,

-

8.40 (br s, 3H,

13C NMR Highlights:

-

Carbonyl/Nitrile: None.

-

Aliphatic:

- 43 ppm (S-Methyl).

-

42 ppm (Benzylic

-

Aromatic: Four signals (two quaternary, two CH due to symmetry).

Protocol B: Vibrational Spectroscopy (FT-IR)

Objective: Confirm the presence of the sulfinyl group and absence of over-oxidation.

-

Method: ATR (Attenuated Total Reflectance) on neat solid.

-

Key Bands:

- (Sulfoxide): 1030 – 1070 cm⁻¹ (Strong, broad).

- (Amine): 2800 – 3200 cm⁻¹ (Broad ammonium band if salt).

-

Absence Check: Ensure no strong bands at 1150 cm⁻¹ and 1300 cm⁻¹ (characteristic of Sulfone

symmetric/asymmetric stretch).

Protocol C: Mass Spectrometry (LC-MS)

Objective: Purity profiling and molecular weight confirmation.

-

Ionization: ESI (Electrospray Ionization), Positive Mode.

-

Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

-

Column: C18 Reverse Phase (e.g., Waters BEH C18).

-

Expected Results:

-

Retention Time (RT): Sulfoxide is more polar than Sulfide but less polar than Sulfone? Correction: Sulfoxides are generally more polar than sulfides and often more polar than sulfones due to the dipolar S-O bond. Expect RT: Sulfoxide < Sulfone < Sulfide.

-

Parent Ion:

170.06 -

Fragmentation:

-

153 (Loss of

-

107 (Loss of

-

153 (Loss of

-

Synthesis Context & Impurity Origins

Understanding the synthesis aids in anticipating impurities. This molecule is typically synthesized via:

-

Route A: Oxidation of 4-(methylthio)benzonitrile followed by nitrile reduction.

-

Risk: Over-reduction of the sulfoxide back to sulfide during the nitrile reduction step (e.g., if using strong hydrides).

-

-

Route B: Reductive amination of 4-(methylsulfinyl)benzaldehyde.

The sulfoxide sulfur is a chiral center.[1] While the standard CAS 1189719-93-4 refers to the racemate, researchers must be aware that biological systems may process the

Impurity & Degradation Pathways

Caption: Figure 2. Redox instability pathways. The sulfoxide state is intermediate and requires protection from strong oxidants and reductants.

References

-

BenchChem. (4-(Methylsulfinyl)phenyl)methanamine hydrochloride Data Sheet. Retrieved from

-

Sigma-Aldrich. Product Specification: 4-(Methylsulfonyl)benzylamine (Analogous Sulfone Reference). Retrieved from

-

PubChem. Compound Summary: N-methyl-1-(4-methylsulfinylphenyl)methanamine. Retrieved from

-

Beilstein Journal of Organic Chemistry. Sulfate radical anion-induced benzylic oxidation of N-(arylsulfonyl)benzylamines. (2023). Retrieved from

-

Southern Methodist University. Structure Determination of Chiral Sulfoxide in Diastereomeric Bicalutamide Derivatives. (2008). Retrieved from

Sources

A Guide to the Spectroscopic Characterization of (4-Methanesulfinylphenyl)methanamine

Introduction

(4-Methanesulfinylphenyl)methanamine is a primary amine containing a chiral sulfoxide moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The sulfoxide group, in particular, can act as a hydrogen bond acceptor and a stereogenic center, influencing the molecule's biological activity and physical properties. A thorough understanding of its structural features through spectroscopic analysis is paramount for its application in research and development.

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data expected for (4-Methanesulfinylphenyl)methanamine. The interpretation of these spectra is grounded in the fundamental principles of spectroscopy and supported by data from analogous structures. This document is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of the spectroscopic properties of this compound.

Molecular Structure and Key Spectroscopic Features

The structure of (4-Methanesulfinylphenyl)methanamine presents several key features that give rise to characteristic spectroscopic signals. The interplay between the aromatic ring, the aminomethyl group, and the methanesulfinyl group dictates the chemical environment of each atom and bond, leading to a unique spectral fingerprint.

Caption: Figure 1. Structure of (4-Methanesulfinylphenyl)methanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For (4-Methanesulfinylphenyl)methanamine, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Constants:

The ¹H NMR spectrum is predicted to show distinct signals for the aromatic protons, the benzylic protons of the aminomethyl group, the amine protons, and the methyl protons of the methanesulfinyl group.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic (H-2, H-6) | ~7.6 | d | ~8.0 |

| Aromatic (H-3, H-5) | ~7.4 | d | ~8.0 |

| Benzylic (CH₂) | ~3.9 | s | - |

| Amine (NH₂) | ~1.5-2.5 (broad) | s | - |

| Methyl (CH₃) | ~2.7 | s | - |

Causality Behind Assignments:

-

Aromatic Protons: The aromatic protons are expected to appear as two doublets due to the para-substitution pattern. The protons ortho to the electron-withdrawing sulfinyl group (H-2, H-6) will be deshielded and appear at a lower field compared to the protons meta to this group (H-3, H-5).

-

Benzylic Protons: The methylene protons adjacent to the aromatic ring and the nitrogen atom will be deshielded and appear as a singlet.

-

Amine Protons: The chemical shift of the amine protons is highly dependent on the solvent and concentration and will likely appear as a broad singlet due to quadrupole broadening and potential hydrogen exchange.

-

Methyl Protons: The methyl protons of the methanesulfinyl group will appear as a sharp singlet, with its chemical shift influenced by the electronegative sulfur and oxygen atoms.

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-4 (ipso-S) | ~145 |

| C-1 (ipso-CH₂NH₂) | ~142 |

| C-2, C-6 | ~124 |

| C-3, C-5 | ~130 |

| CH₂ (benzylic) | ~45 |

| CH₃ (methyl) | ~43 |

Causality Behind Assignments:

-

Aromatic Carbons: The ipso-carbons attached to the sulfinyl and aminomethyl groups will be significantly downfield. The chemical shifts of the other aromatic carbons are influenced by the electronic effects of the substituents.

-

Aliphatic Carbons: The benzylic carbon will be deshielded by the adjacent aromatic ring and nitrogen atom. The methyl carbon of the sulfinyl group will also appear in the aliphatic region.

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-20 mg of (4-Methanesulfinylphenyl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3400-3250 | Medium, two bands for primary amine |

| C-H Stretch (aromatic) | 3100-3000 | Medium to weak |

| C-H Stretch (aliphatic) | 3000-2850 | Medium |

| C=C Stretch (aromatic) | 1600-1450 | Medium to strong |

| N-H Bend (amine) | 1650-1580 | Medium |

| S=O Stretch (sulfoxide) | 1070-1030 | Strong |

| C-N Stretch | 1250-1020 | Medium |

Causality Behind Assignments:

-

N-H Vibrations: The primary amine will show two characteristic stretching bands corresponding to the symmetric and asymmetric N-H stretching modes. A bending vibration will also be observed.

-

C-H Vibrations: The spectrum will contain stretching vibrations for both aromatic and aliphatic C-H bonds.

-

S=O Stretch: The sulfoxide group will exhibit a strong and characteristic absorption band. The position of this band can be influenced by hydrogen bonding.[1][2]

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a transparent pellet.

-

ATR (Attenuated Total Reflectance): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structure elucidation.

Expected Molecular Ion and Fragmentation Pattern:

The molecular weight of (4-Methanesulfinylphenyl)methanamine is 169.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 169.

Proposed Fragmentation Pathway:

Caption: Figure 2. Proposed MS Fragmentation Pathway

Causality Behind Fragmentation:

-

Benzylic Cleavage: A common fragmentation pathway for benzylamines is the cleavage of the C-C bond between the benzylic carbon and the aromatic ring, leading to the formation of a stable tropylium ion or related fragments. The base peak is often the iminium ion [CH₂NH₂]⁺ at m/z = 30.[3][4]

-

Loss of Methanesulfinyl Radical: The molecular ion can lose a methanesulfinyl radical (•SOCH₃) to form a fragment at m/z 120.

-

Sulfoxide Fragmentation: The sulfoxide group itself can undergo fragmentation. The observation of a peak at m/z 63 corresponding to [CH₃SO]⁺ is plausible.[5]

Experimental Protocol for MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile solids, direct insertion probe or liquid chromatography-mass spectrometry (LC-MS) with a suitable ionization source is appropriate.

-

Ionization: Use an appropriate ionization technique. Electron Ionization (EI) is a common hard ionization technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique often used in LC-MS that typically yields the protonated molecular ion [M+H]⁺.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight, ion trap) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a complementary and comprehensive picture of the molecular structure of (4-Methanesulfinylphenyl)methanamine. The predicted spectral data and their interpretations presented in this guide are based on established principles and data from similar compounds. This information serves as a valuable resource for the identification, characterization, and quality control of this important chemical entity in various scientific and industrial applications.

References

- Cotton, F. A., Francis, R., & Horrocks, Jr., W. D. (1960). SULFOXIDES AS LIGAKDS. 11. THE ISFRARED SPECTRA OF SOME DIMETHYL SULFOXIDE COMPLEXES. The Journal of Physical Chemistry, 64(10), 1534-1536.

- George, G. N., Pickering, I. J., & Pushie, M. J. (2020). X-ray absorption spectroscopy of organic sulfoxides. RSC advances, 10(46), 27591-27601.

-

Doc Brown's Chemistry. (2025, November 17). Mass spectrum of methylamine CH5N CH3NH2. Retrieved from [Link]

-

NIST. (n.d.). Benzylamine, TMS derivative. In NIST Chemistry WebBook. Retrieved from [Link]

- Grieves, T. J., & Vedejs, E. (2008). High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry. Rapid Communications in Mass Spectrometry, 22(15), 2355-2365.

Sources

- 1. X-ray absorption spectroscopy of organic sulfoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. mass spectrum of methylamine CH5N CH3NH2 fragmentation pattern of m/z m/e ions for analysis and identification of methylamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 1H proton nmr spectrum of methylamine CH5N CH3NH2 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 methylamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. High-throughput approaches towards the definitive identification of pharmaceutical drug metabolites. 1. Evidence for an ortho effect on the fragmentation of 4-benzenesulfinyl-3-methylphenylamine using electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to tert-Butyl 4-(phenylamino)piperidine-1-carboxylate (CAS 125541-22-2)

An Essential Intermediate in Modern Opioid Synthesis and Research

This guide provides a comprehensive technical overview of tert-butyl 4-(phenylamino)piperidine-1-carboxylate, a key chemical intermediate in the synthesis of a range of synthetic opioids, most notably fentanyl and its analogues.[1][2] Primarily intended for researchers, scientists, and professionals in the field of drug development and forensic analysis, this document will delve into the chemical properties, synthesis, and critical applications of this compound, while also addressing its regulatory status.

Core Compound Identification and Properties

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-anilinopiperidine, is a derivative of 4-anilinopiperidine with a tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen.[1][3] This protecting group is instrumental in synthetic strategies, allowing for controlled reactions at other sites of the molecule.

Table 1: Chemical and Physical Properties

| Property | Value | Source(s) |

| CAS Number | 125541-22-2 | [1][3] |

| Molecular Formula | C16H24N2O2 | [1][4] |

| Molecular Weight | 276.37 g/mol | [4] |

| IUPAC Name | tert-butyl 4-(phenylamino)piperidine-1-carboxylate | [1] |

| Synonyms | 1-Boc-4-AP, N-Boc-4-AP, 4-ANBocP, 1-Boc-4-(Phenylamino)piperidine, tert-Butyl 4-(phenylamino)piperidine-1-carboxylate | [3] |

| Melting Point | 136-137 °C | [4] |

| Boiling Point | 400.6°C at 760 mmHg | [4] |

| Flash Point | 196.1°C | [4] |

| Density | 1.107g/cm3 | [4] |

| Appearance | Crystalline solid | [3] |

| Solubility | DMF: 15 mg/ml, DMSO: 25 mg/ml, Ethanol: 25 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | [3] |

Synthesis and Reaction Pathways

The synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a critical step in the production of various synthetic opioids. The most common and well-documented method is through the reductive amination of N-Boc-4-piperidinone with aniline.[5]

Reductive Amination: A Primary Synthetic Route

This process typically involves the reaction of N-Boc-4-piperidinone with aniline in the presence of a reducing agent. Sodium triacetoxyborohydride (STAB) is a frequently used reagent for this transformation due to its mildness and selectivity.[5]

Experimental Protocol: Reductive Amination for the Synthesis of tert-Butyl 4-(phenylamino)piperidine-1-carboxylate [5]

-

Reaction Setup: Dissolve N-Boc-4-piperidinone (1 equivalent) and aniline (1.1 equivalents) in dichloromethane.

-

Acid Catalyst: Add acetic acid (1 equivalent) to the mixture.

-

Cooling: Cool the reaction mixture in an ice bath.

-

Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.5 equivalents) portion-wise to the cooled mixture.

-

Reaction Progression: Stir the mixture and allow it to warm to room temperature overnight (approximately 16 hours).

-

Workup: Dilute the reaction mixture with an aqueous solution of 2M NaOH and stir for one hour.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Purification: Combine the organic extracts, dry over a suitable drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to yield the product.

Alternative reducing agents such as sodium cyanoborohydride have also been employed for this reductive amination.[5]

Caption: Reductive amination pathway for the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate.

Core Applications in Drug Synthesis

The primary and most significant use of tert-butyl 4-(phenylamino)piperidine-1-carboxylate is as a direct precursor in the synthesis of fentanyl and its analogues.[1][2] The Boc protecting group allows for subsequent chemical modifications, such as acylation, before its removal to yield the final active pharmaceutical ingredient.

Role in Fentanyl Synthesis

In a typical synthetic route to fentanyl, tert-butyl 4-(phenylamino)piperidine-1-carboxylate undergoes acylation with propionyl chloride to form tert-butyl 4-(N-phenylpropionamido)piperidine-1-carboxylate.[5] The Boc group is then removed under acidic conditions (e.g., with HCl in dioxane or trifluoroacetic acid) to yield N-phenyl-N-(piperidin-4-yl)propionamide (norfentanyl).[5][6] The final step involves the alkylation of the piperidine nitrogen to introduce the phenethyl group, resulting in the formation of fentanyl.[5]

Caption: Synthetic pathway from tert-butyl 4-(phenylamino)piperidine-1-carboxylate to fentanyl.

The versatility of this intermediate also allows for the synthesis of a wide array of fentanyl analogues by varying the acylating and alkylating agents used. This includes derivatives such as butyrylfentanyl, furanylfentanyl, and benzylfentanyl.[1]

Regulatory Status and Safety Considerations

Due to its crucial role in the illicit manufacture of fentanyl and its analogues, tert-butyl 4-(phenylamino)piperidine-1-carboxylate is a controlled substance in many jurisdictions. In the United States, it is classified as a List 1 Chemical by the Drug Enforcement Administration (DEA).[1] The United Nations Commission on Narcotic Drugs has also added it to Table I of the Convention Against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.[6][7] Consequently, its possession, sale, and importation are heavily regulated.[1]

Safety Information:

While a comprehensive safety profile is not extensively detailed in publicly available literature, standard laboratory precautions should be taken when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, it is crucial to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

tert-Butyl 4-(phenylamino)piperidine-1-carboxylate is a pivotal molecule in the field of synthetic opioid chemistry. Its structural features, particularly the presence of the Boc protecting group, make it an ideal intermediate for the controlled and efficient synthesis of fentanyl and a multitude of its analogues. For researchers and drug development professionals, a thorough understanding of its properties, synthesis, and handling is essential for both legitimate research and for forensic analysis aimed at combating the illicit drug trade. The stringent regulatory controls placed upon this compound underscore its importance and potential for misuse.

References

- Walz, A. J., & Bae, S. Y. (2023). Fentanyl Synthesis Using N-BOC-4-Piperidinone.

-

Wikipedia. (n.d.). 1-Boc-4-AP. Retrieved from [Link]

-

LookChem. (n.d.). Cas 125541-22-2,1-N-Boc-4-(Phenylamino)piperidine. Retrieved from [Link]

- BenchChem. (n.d.). Retrosynthetic Analysis and Synthetic Strategies for ortho-methyl 4-Anilino-1-Boc-piperidine: An In-depth Technical Guide.

-

Capot Chemical. (n.d.). 4393-16-2 | 4-Methanesulfonyl-benzylamine. Retrieved from [Link]

- United Nations Economic and Social Council. (2024, January 4). Note by the Secretariat on the inclusion of 4-piperidone and 1-boc-4-piperidone in Table I of the United Nations Convention against Illicit Traffic in Narcotic Drugs and Psychotropic Substances of 1988.

- MilliporeSigma. (2025, November 6).

- U.S. Drug Enforcement Administration. (n.d.). New Trends in the Illicit Manufacture of Synthetic Drugs.

-

EUR-Lex. (2023, February 1). Commission Delegated Regulation (EU) 2023/196. Retrieved from [Link]

- CAS. (n.d.).

- MedChemExpress. (n.d.). meta-methyl-4-anilino-1-boc-piperidine.

- Chem-Impex. (n.d.). 4-Boc-amino-1-Z-piperidine-4-carboxylic acid.

- National Center for Biotechnology Inform

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Pipzine Chemicals. (n.d.). 4-Amino-1-(tert-butoxycarbonyl)piperidine-4-carboxylic Acid.

- UNODC. (n.d.). Substance Details 4-Anilino-1-Boc-piperidine.

- Cayman Chemical. (2024, November 14).

- Carl ROTH. (2024, March 2).

- Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals.

- Kudzma, L. V., et al. (1989). 4-Phenyl- And 4-heteroaryl-4-anilidopiperidines. A Novel Class of Analgesic and Anesthetic Agents. Journal of Medicinal Chemistry, 32(12), 2534–2542.

- Fun, H.-K., et al. (n.d.). 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 1), o100.

- Sigma-Aldrich. (n.d.). Lithium granular, particle size 4-10mesh, high sodium, 99 metals basis.

- Fisher Scientific. (2010, April 12).

- TargetMol. (n.d.).

- MedKoo Biosciences. (n.d.). AA-115 | APG-115 | CAS#1818393-16-6 | MDM2 inhibitor.

- ChemicalBook. (n.d.).

- ChemicalBook. (2026, January 13). Lithium | 7439-93-2.

- NIST. (n.d.). 4-Piperidinamine, 2,2,6,6-tetramethyl-. NIST WebBook.

Sources

- 1. 1-Boc-4-AP - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. caymanchem.com [caymanchem.com]

- 4. Cas 125541-22-2,1-N-Boc-4-(Phenylamino)piperidine | lookchem [lookchem.com]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. eur-lex.europa.eu [eur-lex.europa.eu]

- 7. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

In-Depth Technical Guide: (4-(Methylsulfonyl)phenyl)methanamine in Pharmaceutical Synthesis

Executive Summary

In modern drug discovery, the strategic incorporation of specific pharmacophores is essential for optimizing target affinity, metabolic stability, and pharmacokinetic profiles. (4-(Methylsulfonyl)phenyl)methanamine , commonly referred to as 4-methylsulfonylbenzylamine, serves as a critical building block in the synthesis of numerous active pharmaceutical ingredients (APIs). As a Senior Application Scientist, I frequently utilize this intermediate to introduce the methylsulfonylbenzyl moiety—a structural vector known to enhance aqueous solubility, resist oxidative metabolism, and act as a potent hydrogen-bond acceptor in receptor active sites.

This whitepaper provides an authoritative, in-depth analysis of (4-(Methylsulfonyl)phenyl)methanamine, detailing its physicochemical properties, pharmacological applications, and a self-validating synthetic protocol grounded in mechanistic causality.

Chemical Identity & Physicochemical Properties

Understanding the baseline quantitative properties of an intermediate is the first step in designing robust synthetic workflows. The table below summarizes the core physicochemical data for both the free base and the highly stable hydrochloride salt form of the compound[1][2].

| Property | Value |

| Chemical Name | (4-(Methylsulfonyl)phenyl)methanamine |

| Common Synonyms | 4-Methylsulfonylbenzylamine; 4-(Methylsulfonyl)benzenemethanamine |

| CAS Registry Number (Free Base) | 4393-16-2 |

| CAS Registry Number (HCl Salt) | 98593-51-2[1] |

| Molecular Formula | C8H11NO2S (Free Base) / C8H12ClNO2S (HCl Salt)[1][2] |

| Molecular Weight | 185.24 g/mol (Free Base) / 221.70 g/mol (HCl Salt)[2] |

| Melting Point (HCl Salt) | 272–274 °C[1] |

| Physical Form | Solid (Typically white to off-white crystalline powder)[1] |

| Storage Conditions | Store at room temperature, desiccated[1] |

Pharmacological Significance & Target Pathways

The utility of (4-(Methylsulfonyl)phenyl)methanamine extends across multiple therapeutic areas, most notably in the development of metabolic disease treatments and oncology drugs.

A prominent application is its use as a precursor in the synthesis of GPR119 agonists [3]. GPR119 is a G-protein-coupled receptor (GPCR) expressed predominantly in pancreatic

GPR119 signaling cascade activated by methylsulfonylbenzyl-derived agonists.

Synthetic Methodology: Causality & Protocol

Mechanistic Causality in Experimental Design

The synthesis of (4-(Methylsulfonyl)phenyl)methanamine is typically achieved via the reduction of 4-(methylsulfonyl)benzamide. As an application scientist, the choice of reducing agent is critical. While Lithium Aluminum Hydride (LiAlH4) is a conventional choice for amide reductions, it poses a severe risk of over-reduction and requires rigorous anhydrous handling.

Instead, Borane-Tetrahydrofuran (BH3·THF) is the superior reagent for this transformation[3]. Borane acts as an electrophilic reducing agent; it coordinates directly with the electron-rich carbonyl oxygen of the amide, activating the carbon center for hydride transfer. This chemoselectivity ensures the amide is reduced to the amine while the sensitive aryl-sulfone moiety remains entirely intact.

Furthermore, the post-reaction quench is not merely a neutralization step—it is a mechanistically mandatory phase. The initial reduction yields a highly stable amine-borane complex (

Step-by-step synthetic workflow for borane-mediated amide reduction.

Step-by-Step Protocol

The following protocol represents a self-validating system adapted from validated pharmaceutical patent literature[3]:

-

Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with 4-(methylsulfonyl)benzamide (1.0 eq, e.g., 0.92 mmol) and anhydrous THF (30 mL). Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Dropwise, add Borane-THF complex (1M in THF, 3.2 eq, ~3.0 mmol) via syringe to control the exothermic coordination phase.

-

Reduction: Remove the ice bath and heat the reaction mixture to reflux for 6 hours. Monitor the disappearance of the starting material via TLC or LC-MS.

-

Acidic Quench (Critical Step): Cool the reaction to room temperature, then carefully place it back in an ice bath. Slowly add 6N HCl (1 mL) dropwise to quench excess borane and cleave the amine-borane complex. Caution: Vigorous evolution of hydrogen gas will occur.

-

Concentration: Concentrate the quenched mixture under reduced pressure to remove the bulk of the THF.

-

Phase Separation: Dilute the concentrated residue with Ethyl Acetate (EtOAc, 20 mL).

-

Isolation: The target compound, now a highly polar hydrochloride salt, will either precipitate directly or partition completely into the aqueous phase. Filter the resulting solid, wash thoroughly with cold EtOAc (3 x 10 mL) to remove any unreacted amide and non-polar impurities, and dry under high vacuum to yield (4-(Methylsulfonyl)phenyl)methanamine hydrochloride.

Analytical Validation (Self-Validating System)

The protocol described above is intrinsically self-validating. Because the target amine is protonated by the HCl quench, it becomes entirely insoluble in the EtOAc wash. If the reduction fails, the unreacted starting material (amide) remains soluble in the organic phase and is washed away. Therefore, the presence of a crystalline solid post-filtration is a direct mathematical indicator of reaction success.

To quantitatively validate the synthesized batch, the following analytical parameters should be confirmed:

-

High-Performance Liquid Chromatography (HPLC): Utilize a C18 reverse-phase column with a gradient of Water/Acetonitrile (both containing 0.1% TFA). The product should elute as a single sharp peak with

purity[1]. -

H-NMR (DMSO-

-

~8.50 ppm (broad singlet, 3H, -NH

-

~7.95 ppm (doublet, 2H, Ar-H ) and

-

~4.15 ppm (singlet, 2H, -CH

-

~3.20 ppm (singlet, 3H, -SO

-

~8.50 ppm (broad singlet, 3H, -NH

References

- Heterocyclic modulators of gpr119 for treatment of disease (WO2009117421A2)

-

4-METHYLSULFONYLBENZYLAMINE HYDROCHLORIDE CAS#: 4393-16-2, ChemWhat.[Link]

Sources

An In-depth Technical Guide on the Biological Activity Screening of (4-Methanesulfinylphenyl)methanamine Derivatives

Abstract

The (4-Methanesulfinylphenyl)methanamine scaffold is a privileged structure in medicinal chemistry, with derivatives showing promise in various therapeutic areas. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals on the systematic biological activity screening of novel derivatives of this class. Emphasizing scientific integrity, this document details a strategic approach from initial high-throughput screening to in vivo validation, supported by field-proven insights and methodologies.

PART 1: CORE DIRECTIVE - A STRATEGIC FRAMEWORK FOR SCREENING

The journey of a novel chemical entity from synthesis to a potential drug candidate is a multi-step process requiring a well-defined screening strategy. For (4-Methanesulfinylphenyl)methanamine derivatives, a judicious choice between target-based and phenotypic screening is the foundational step.

Target-Based vs. Phenotypic Screening: A Dichotomy of Approach

-

Target-Based Screening: This rational approach is predicated on a known molecular target. It is highly efficient for optimizing compound interactions with a specific protein, such as an enzyme or receptor.[1][2] The primary advantage lies in the direct assessment of a molecular hypothesis, allowing for clear structure-activity relationship (SAR) studies.[2]

-

Phenotypic Screening: In contrast, this is a target-agnostic method that evaluates the effect of a compound on the phenotype of a cell or organism.[1][3] Its strength is the ability to uncover novel mechanisms of action and identify compounds that modulate complex biological pathways not easily captured by isolated target assays.[1][4] Historically, phenotypic screening has been highly successful in identifying first-in-class medicines.[3][5]

For a novel library of (4-Methanesulfinylphenyl)methanamine derivatives where the mechanism of action may not be fully elucidated, a hybrid approach is often optimal. An initial phenotypic screen can identify compounds with interesting cellular activities, which can then be subjected to target deconvolution and more focused target-based assays.[1][3]

Figure 1: Decision workflow for selecting an appropriate screening strategy.

PART 2: SCIENTIFIC INTEGRITY & LOGIC - A TIERED SCREENING CASCADE

A tiered or cascaded approach to screening is paramount for efficiency, allowing for the rapid elimination of inactive or toxic compounds while focusing resources on the most promising candidates.

Primary Screening: High-Throughput Cellular Assays

The initial tier focuses on assessing the broad biological activity of the derivatives. For many therapeutic areas, particularly oncology, this begins with evaluating cytotoxicity and cell viability.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[6]

-

Cell Culture and Seeding: Plate a panel of relevant human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Preparation and Treatment: Prepare stock solutions of the (4-Methanesulfinylphenyl)methanamine derivatives in DMSO. Perform serial dilutions to achieve a range of final concentrations (e.g., 0.1 to 100 µM). Treat the cells and include vehicle (DMSO) and positive (e.g., doxorubicin) controls.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.

-

MTT Addition and Formazan Solubilization: Add MTT solution to each well and incubate for 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.[7] Subsequently, add a solubilizing agent like DMSO to dissolve the formazan crystals.

-

Data Acquisition and Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.

Data Presentation: Hypothetical IC₅₀ Values

| Compound ID | R-Group | MCF-7 IC₅₀ (µM) | A549 IC₅₀ (µM) | HCT-116 IC₅₀ (µM) | HEK293 IC₅₀ (µM) | Selectivity Index (HEK293/HCT-116) |

| Derivative 1 | -H | >100 | >100 | >100 | >100 | - |

| Derivative 2 | -Cl | 22.5 | 35.1 | 19.8 | 92.3 | 4.66 |

| Derivative 3 | -OCH₃ | 61.2 | 78.9 | 52.4 | >100 | >1.91 |

| Derivative 4 | -NO₂ | 10.8 | 14.2 | 8.5 | 45.7 | 5.38 |

Secondary and Tertiary Screening: Mechanistic Elucidation

Compounds demonstrating potent and selective activity in primary screens are advanced to more complex assays to determine their mechanism of action.

Potential Mechanistic Assays:

-

Apoptosis Induction: Assays such as Annexin V/Propidium Iodide staining followed by flow cytometry can quantify the induction of programmed cell death.

-

Cell Cycle Analysis: Flow cytometry analysis of DNA content can reveal if compounds induce cell cycle arrest at specific phases (G1, S, G2/M).

-

Target-Specific Assays: If a specific target is hypothesized, such as a kinase or a receptor, direct enzymatic or binding assays should be employed. For instance, some sulfonamide-containing compounds are known to inhibit cyclooxygenases (COXs).[8][9]

Figure 2: A tiered in vitro screening cascade for hit validation and mechanism of action studies.

PART 3: IN VIVO VALIDATION - FROM BENCH TO BEDSIDE

The most promising lead compounds from in vitro studies must be evaluated in vivo to assess their efficacy and safety in a whole-organism context.[7]

Xenograft Models for Anticancer Activity

Xenograft models, where human cancer cells are implanted into immunodeficient mice, are a cornerstone of preclinical oncology research.[10][11]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Model

-

Animal Model: Utilize immunodeficient mice (e.g., NOD/SCID or nude mice).

-

Cell Implantation: Subcutaneously implant a human cancer cell line (e.g., HCT-116) into the flank of the mice.

-

Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

-

Treatment Administration: Administer the (4-Methanesulfinylphenyl)methanamine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at various doses. Include a vehicle control and a positive control (a standard-of-care chemotherapy agent).

-

Monitoring: Measure tumor volume and body weight 2-3 times per week.

-

Endpoint Analysis: At the end of the study, euthanize the animals, and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).

For a more clinically relevant model, patient-derived xenografts (PDXs), where tumor fragments from a patient are directly implanted into mice, can be used.[12][13][14] PDX models better recapitulate the heterogeneity and drug response of human tumors.[13][14]

PART 4: DATA INTERPRETATION AND FUTURE DIRECTIONS

The culmination of the screening process is the integration of all data to build a comprehensive profile of the lead compounds.

-

Structure-Activity Relationship (SAR): Correlate the chemical modifications of the derivatives with their biological activity to guide the next round of chemical synthesis and optimization.

-

Therapeutic Index: Determine the ratio of the toxic dose to the therapeutic dose to assess the potential safety margin of the compounds.

-

Pharmacokinetics and Pharmacodynamics (PK/PD): In vivo studies should also aim to characterize the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.

By following this systematic and rigorous screening guide, researchers can effectively identify and advance promising (4-Methanesulfinylphenyl)methanamine derivatives towards clinical development.

References

- A Review on in-vitro Methods for Screening of Anticancer Drugs. (2020-04-01). Research Journal of Pharmacy and Technology.

- Advances of the Target-Based and Phenotypic Screenings and Strategies in Drug Discovery. (2022-12-21). MDPI.

- Bridging the gap between target-based and phenotypic-based drug discovery. (2024-05-15). Frontiers in Pharmacology.

- In Vivo Modeling of Human Breast Cancer Using Cell Line and P

- Phenotypic Versus Target-Based Screening for Drug Discovery. (2022-06-30). Technology Networks.

- Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. (2025-06-16). GEN - Genetic Engineering and Biotechnology News.

- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (2023-04-19). Noble Life Sciences.

- A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Journal of Applied Pharmaceutical Sciences and Research.

- Xenograft Models. Biocytogen.

- SCREENING OF ANTI CANCER DRUGS. SlideShare.

- Phenotypic vs. target-based drug discovery for first-in-class medicines. (2013-04-15). PubMed.

- Patient-derived xenograft models: Current status, challenges, and innovations in cancer research. (2023-01-01). PMC.

- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020-04-08). Frontiers.

- Achieving Modern Success in Phenotypic Drug Discovery. Pfizer.

- Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition. (2018-01-15). Future Medicinal Chemistry.

- Xenograft Mouse Models. Melior Discovery.

- (4-((Methylsulfonyl)methyl)phenyl)methanamine. ChemScene.

- Synthesis method of 4-[4-(methylsulfonyl)phenyl]-5-phenyl-2-(trifluoromethyl)-1H-imidazole.

- Design, Synthesis and Biological Evaluation of New 4-(4-(Methylsulfonyl) Phenyl)-6-Phenylpyrimidin-2-Amine Derivatives as Selective Cyclooxygenase (COX-2) Inhibitors. (2025-08-16).

- Biological activity of p-methylaminophenol, an essential structural component of N-(4-hydroxyphenyl)retinamide, fenretinide. (2002-11-15). PubMed.

- Synthesis and biological activity of 1-phenylsulfonyl-4-phenylsulfonylaminopyrrolidine derivatives as thromboxane a(2) receptor antagonists. (2002-05-15). PubMed.

- Synthesis and Biological Activities Assessment of 4‐, 6‐, and 9‐Phenylphenalenone Derivatives. (2023-06-24).

- (4-(Methylsulfonyl)phenyl)methanamine. (2026-03-07). Sigma-Aldrich.

- Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. (2021-03-28). MDPI.

Sources

- 1. media.sciltp.com [media.sciltp.com]

- 2. tandfonline.com [tandfonline.com]

- 3. technologynetworks.com [technologynetworks.com]

- 4. Achieving Modern Success in Phenotypic Drug Discovery [pfizer.com]

- 5. Phenotypic vs. target-based drug discovery for first-in-class medicines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijpbs.com [ijpbs.com]

- 7. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]

- 8. Novel 4-methylsulfonylphenyl derivatives as NSAIDS with preferential COX-2 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. biocytogen.com [biocytogen.com]

- 11. meliordiscovery.com [meliordiscovery.com]

- 12. In Vivo Modeling of Human Breast Cancer Using Cell Line and Patient-Derived Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. startresearch.com [startresearch.com]

- 14. Patient-derived xenograft models: Current status, challenges, and innovations in cancer research - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: Strategic Diversification of (4-Methanesulfinylphenyl)methanamine for the Discovery of Novel Bioactive Compounds

Abstract

The quest for novel chemical entities with therapeutic potential is a cornerstone of modern drug discovery. The selection of a versatile starting scaffold is paramount to the success of such endeavors. (4-Methanesulfinylphenyl)methanamine presents itself as a compelling starting point, featuring a primary amine that serves as a versatile handle for chemical modification and a methanesulfinylphenyl core, a motif present in pharmacologically active agents. This technical guide provides a comprehensive framework for the systematic exploration of the chemical space around this scaffold. We will delve into strategic synthetic diversification, including bioisosteric replacement and scaffold hopping, detail robust experimental protocols for synthesis and characterization, and outline a logical cascade for biological evaluation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this promising building block for the generation of novel compound libraries.

Introduction: The Rationale for (4-Methanesulfinylphenyl)methanamine as a Core Scaffold

(4-Methanesulfinylphenyl)methanamine is an organosulfur compound characterized by a benzylamine structure with a methylsulfinyl group at the para position of the phenyl ring[1]. Its value in drug discovery is predicated on two key features:

-

The Primary Amine: This functional group is a highly versatile anchor for a multitude of chemical transformations. Primary amines are foundational in organic synthesis and drug discovery, allowing for the facile construction of amides, sulfonamides, secondary and tertiary amines, ureas, and other functionalities commonly found in bioactive molecules[2][3]. This allows for rapid library generation and systematic exploration of structure-activity relationships (SAR).

-

The Sulfinylphenyl Moiety: The sulfoxide group is a known pharmacophore. Its presence in drugs like Armodafinil (the R-enantiomer of Modafinil) highlights its importance in modulating CNS activity[4][5]. The sulfinyl group can act as a hydrogen bond acceptor and can be further oxidized to a sulfone, providing an additional point for physicochemical property modulation. The related (4-methylsulfonyl)phenyl group is a key component in selective COX-2 inhibitors and other therapeutic agents, demonstrating the utility of this substitution pattern[6].

This guide will treat (4-Methanesulfinylphenyl)methanamine not merely as a reagent, but as a central scaffold from which to launch a targeted and logic-driven discovery campaign.

Strategic Frameworks for Compound Diversification

A successful drug discovery campaign requires more than random derivatization. We will employ established medicinal chemistry strategies to guide the synthesis of novel compounds with a higher probability of biological activity.

Bioisosteric Replacement

Bioisosterism involves substituting one atom or group with another that possesses similar physical or chemical properties, with the goal of enhancing desired properties while maintaining biological activity[7][8]. This is a powerful tool for lead optimization, used to improve metabolic stability, modulate potency, and reduce toxicity[9][10]. For our scaffold, key bioisosteric replacements could include:

-

Amide Bond Isosteres: If initial amide derivatives show promise but suffer from poor metabolic stability, the amide bond can be replaced with more robust heterocyclic systems like oxadiazoles or triazoles[10][11].

-

Sulfoxide/Sulfone Modulation: The sulfinyl group can be oxidized to a sulfonyl group. This changes the electronics and hydrogen bonding capacity of the molecule, which can significantly impact target binding and selectivity, as seen in the design of COX-2 inhibitors[6].

Scaffold Hopping

Scaffold hopping is a more ambitious strategy aimed at identifying isofunctional molecules with entirely new core structures[12][13]. The objective is to escape the chemical space of existing patents, discover novel binding modes, or overcome scaffold-specific liabilities[14][15][16]. Starting from derivatives of (4-Methanesulfinylphenyl)methanamine, one could use computational tools or chemical intuition to replace the central phenyl ring with other aromatic or heterocyclic systems while maintaining the spatial orientation of key interacting groups (the derivatized amine and the sulfoxide/sulfone).

The overall discovery workflow is conceptualized in the following diagram:

Caption: High-level workflow for novel compound discovery.

Synthetic Diversification: Protocols and Rationale

The primary amine of our starting material is the principal site for diversification. The following protocols are designed to be robust and amenable to parallel synthesis for the rapid generation of a compound library.

Core Scaffold Modifications

Before derivatizing the amine, it is often prudent to modify the core, particularly the sulfinyl group. The oxidation to a sulfone can dramatically alter biological activity.

Protocol 1: Oxidation of (4-Methanesulfinylphenyl)methanamine to (4-Methylsulfonylphenyl)methanamine

-

Rationale: The conversion of the sulfoxide to a sulfone alters the hydrogen bonding capacity and electronic nature of the sulfur-oxygen moiety. This modification is critical in classes of drugs like COX-2 inhibitors[6]. To prevent oxidation of the amine, it must first be protected.

-

Step 1: N-Protection

-

Dissolve (4-Methanesulfinylphenyl)methanamine hydrochloride (1.0 equiv) in dichloromethane (DCM).

-

Add triethylamine (2.2 equiv) and stir for 10 minutes.

-

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 equiv) and stir at room temperature for 12-16 hours[1].

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, wash the reaction mixture with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the Boc-protected intermediate.

-

-

Step 2: Oxidation

-

Dissolve the Boc-protected intermediate in a suitable solvent such as acetic acid or a mixture of methanol and water.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add an oxidizing agent, such as hydrogen peroxide (H₂O₂, 2-3 equiv) or Oxone® (2.2 equiv).

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer, dry, and concentrate to yield the Boc-protected sulfone.

-

-

Step 3: Deprotection

-

Dissolve the crude Boc-protected sulfone in a solvent like 1,4-dioxane or DCM.

-

Add an excess of a strong acid, such as 4M HCl in dioxane or trifluoroacetic acid (TFA).

-

Stir at room temperature for 1-4 hours until deprotection is complete (monitored by LC-MS).

-

Concentrate the mixture under reduced pressure. If HCl was used, the hydrochloride salt of (4-Methylsulfonylphenyl)methanamine is obtained, which can be purified by recrystallization[1].

-

Amine Derivatization

The following reactions can be performed on both the sulfinyl and sulfonyl scaffolds.

Protocol 2: General Procedure for Amide Coupling

-

Rationale: Amide bond formation is one of the most reliable and widely used reactions in medicinal chemistry. It allows for the introduction of a vast array of chemical functionalities by varying the carboxylic acid coupling partner.

-

Methodology:

-

To a solution of the amine scaffold (1.0 equiv, either sulfinyl or sulfonyl) and a selected carboxylic acid (1.1 equiv) in a solvent like DMF or DCM, add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 equiv) and an activator like HOBt (N-hydroxybenzotriazole, 1.2 equiv)[17].

-

Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor progress by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify the crude product by column chromatography on silica gel.

-

Protocol 3: General Procedure for Reductive Amination

-

Rationale: Reductive amination provides access to secondary and tertiary amines, which have different basicity, lipophilicity, and conformational properties compared to primary amines or amides.

-

Methodology:

-

Dissolve the amine scaffold (1.0 equiv) and an aldehyde or ketone (1.0-1.2 equiv) in a solvent such as methanol or dichloroethane (DCE).

-

Add a mild acid catalyst, like acetic acid (0.1 equiv), to facilitate imine/enamine formation.

-

Add a reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv) or sodium cyanoborohydride (NaBH₃CN, 1.5 equiv)[3].

-

Stir at room temperature for 6-24 hours.

-

Monitor by LC-MS.

-

Quench the reaction by adding saturated aqueous NaHCO₃.

-

Extract the product with DCM or ethyl acetate.

-

Dry the combined organic layers, concentrate, and purify by column chromatography.

-

The diversification possibilities from the primary amine are vast, as illustrated below.

Sources

- 1. (4-(Methylsulfinyl)phenyl)methanamine hydrochloride | 1189719-93-4 | Benchchem [benchchem.com]

- 2. Primary Amines - Enamine [enamine.net]

- 3. Amines: Versatile Building Blocks in Organic Chemistry and Beyond - Amerigo Scientific [amerigoscientific.com]

- 4. Armodafinil - Wikipedia [en.wikipedia.org]

- 5. Armodafinil | C15H15NO2S | CID 9690109 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of 6-substituted-3-(4-methanesulfonylphenyl)-4-phenylpyran-2-ones: a novel class of diarylheterocyclic selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 8. ctppc.org [ctppc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. drughunter.com [drughunter.com]

- 11. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Classification of Scaffold Hopping Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biosolveit.de [biosolveit.de]

- 14. elearning.uniroma1.it [elearning.uniroma1.it]

- 15. biosolveit.de [biosolveit.de]

- 16. criver.com [criver.com]

- 17. Synthesis and psychobiological evaluation of modafinil analogs in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Beyond the Linker: The Strategic Value of (4-Methanesulfinylphenyl)methanamine in Lead Optimization

The following technical guide is structured as a high-level monograph for medicinal chemists, focusing on the strategic application of (4-Methanesulfinylphenyl)methanamine (CAS: 63977-17-3) as a scaffold.

Executive Summary: The "Polar Chiral" Advantage

In the landscape of fragment-based drug discovery (FBDD), benzylamines are ubiquitous "warhead" linkers. However, the (4-Methanesulfinylphenyl)methanamine scaffold (referred to herein as 4-MSPM ) offers a distinct pharmacological profile compared to its sulfone (SO₂) or sulfide (S) analogs.

For the medicinal chemist, 4-MSPM represents a "Sulfoxide Switch" —a tactic to modulate solubility and introduce a chiral vector without altering the steric footprint of the phenyl ring. Unlike the achiral sulfone, the sulfoxide moiety (

Physicochemical Profile & Scaffold Analysis

The Hammett Effect & Basicity

The primary amine of 4-MSPM is the primary handle for amide coupling or reductive amination. The para-methylsulfinyl group exerts a significant electron-withdrawing effect, distinct from the parent benzylamine.

-

Hammett Constant (

): 0.49 (Sulfoxide) vs. 0.72 (Sulfone) vs. 0.00 (Sulfide). -

Estimated pKa: ~8.8 (compared to ~9.3 for unsubstituted benzylamine).

-

Impact: The lowered pKa reduces the fraction of ionized species at physiological pH (7.4), potentially improving passive membrane permeability compared to more basic analogs.

Solubility & Bioisosterism

The sulfoxide group is a dipolar, H-bond acceptor. It serves as a non-classical bioisostere for:

-

Ketones (C=O): Similar geometry but higher polarity.

-

Sulfones (SO₂): 4-MSPM is often more water-soluble than its sulfone counterpart due to the high dipole moment of the S-O bond, making it an excellent "solubility fix" for lipophilic kinase inhibitors.

Structural Comparison Table

| Property | Sulfide Analog (-SMe) | 4-MSPM (-SOMe) | Sulfone Analog (-SO₂Me) |

| Electronic Effect | Electron Neutral | Electron Withdrawing | Strong Electron Withdrawing |

| Chirality | Achiral | Chiral (S-center) | Achiral |

| H-Bonding | None | Strong Acceptor | Strong Acceptor (x2) |

| Metabolic Fate | Oxidation to SO/SO₂ | Redox Cycling | Stable / Excretion |

| Solubility | Low | High | Moderate |

Synthetic Access & Control

The synthesis of 4-MSPM requires careful redox control to avoid over-oxidation to the sulfone (CAS: 4393-16-2).

Synthetic Pathway (DOT Visualization)

The following diagram outlines the divergent synthetic routes, emphasizing the critical oxidation step.

Figure 1: Synthetic workflow for accessing 4-MSPM. Note the critical control point at the oxidation stage to prevent sulfone formation.

Medicinal Chemistry Applications

Kinase Inhibitor Design (Hinge Binding)

In kinase drug discovery, benzylamines often occupy the solvent-exposed region or the ribose pocket.

-

Strategy: Replace a morpholine or piperazine solubilizing group with the 4-MSPM moiety.

-

Mechanism: The primary amine forms the amide linker to the hinge-binding core (e.g., pyrimidine or quinazoline). The para-sulfoxide extends into the solvent front, engaging in water-mediated H-bonds, improving the thermodynamic solubility of the lead compound.

The "Chiral Vector" in SAR

Unlike the planar carbonyl or the symmetric sulfone, the sulfinyl group is pyramidal.

-

Application: If the binding pocket is narrow or has specific chiral requirements (e.g., adjacent to a hydrophobic wall), the enantiomers of 4-MSPM will display distinct binding affinities.

-

Recommendation: Synthesize the racemic 4-MSPM, couple it to the core, and then separate the final diastereomers (if the core is chiral) or enantiomers to assess the "eutomer" (active isomer).

Metabolic Considerations: The Redox Triangle

The sulfoxide is not metabolically inert. It exists in a redox equilibrium.

-

FMO (Flavin-containing Monooxygenase): Oxidizes Sulfide

Sulfoxide. -

CYP450: Can further oxidize Sulfoxide

Sulfone. -

Msr (Methionine Sulfoxide Reductase): Can reduce Sulfoxide